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Compound of Interest

Compound Name:
(Ethoxycarbonylmethyl)triphenylph

osphonium bromide

Cat. No.: B105958 Get Quote

Anwendungs- und Protokollhinweise: Synthese von Ethylacrylat-Derivaten mittels Wittig-

Olefinierung

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung
Die Wittig-Reaktion und ihre prominente Variante, die Horner-Wadsworth-Emmons (HWE)-

Reaktion, sind unverzichtbare Werkzeuge in der organischen Synthese zur Bildung von

Kohlenstoff-Kohlenstoff-Doppelbindungen. Diese Reaktionen sind besonders wertvoll für die

Synthese von α,β-ungesättigten Estern, wie z. B. Ethylacrylat-Derivaten, die wichtige Bausteine

in der pharmazeutischen Chemie sind. Die Fähigkeit, diese Struktureinheiten mit hoher

Stereokontrolle und unter relativ milden Bedingungen zu erzeugen, macht die Wittig- und

HWE-Reaktionen zu bevorzugten Methoden bei der Entwicklung neuer therapeutischer

Wirkstoffe. Viele Acrylat-Derivate zeigen interessante biologische Aktivitäten, einschließlich

antiproliferativer und enzymhemmender Eigenschaften, was ihre Synthese für die medizinische

Chemie besonders relevant macht.

Reaktionsmechanismen
Die Wittig-Reaktion
Die Wittig-Reaktion nutzt ein Phosphoniumylid, um eine Carbonylgruppe (von einem Aldehyd

oder Keton) in eine Alken-Doppelbindung umzuwandeln. Die treibende Kraft der Reaktion ist
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die Bildung einer sehr stabilen Phosphor-Sauerstoff-Doppelbindung im Triphenylphosphinoxid-

Nebenprodukt. Die Reaktion verläuft typischerweise über einen viergliedrigen Oxaphosphetan-

Übergangszustand. Stabilisierte Ylide, wie das für die Synthese von Ethylacrylat-Derivaten

verwendete (Carbethoxymethylen)triphenylphosphoran, führen aufgrund der

thermodynamischen Kontrolle des Reaktionsverlaufs überwiegend zur Bildung des (E)-

Isomers.

Abbildung 1: Allgemeiner Mechanismus der Wittig-Reaktion.

Die Horner-Wadsworth-Emmons (HWE)-Reaktion
Die HWE-Reaktion ist eine Modifikation der Wittig-Reaktion, die Phosphonat-stabilisierte

Carbanionen anstelle von Phosphoniumyliden verwendet. Ein wesentlicher Vorteil besteht

darin, dass das Nebenprodukt ein wasserlösliches Dialkylphosphat ist, was die

Produktreinigung im Vergleich zur Entfernung von Triphenylphosphinoxid erheblich erleichtert.

HWE-Reaktionen, insbesondere mit Reagenzien wie Triethylphosphonoacetat, sind für ihre

hohe Stereoselektivität bei der Bildung von (E)-Alkenen bekannt.
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Abbildung 2: Mechanismus der Horner-Wadsworth-Emmons-Reaktion.
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Ethylacrylat-Derivate, insbesondere solche mit Aryl-Substituenten (z. B. Ethylcinnamat-

Analoga), sind von erheblichem Interesse für die Arzneimittelentwicklung. Diese Verbindungen

haben eine Reihe von biologischen Aktivitäten gezeigt, darunter:

Antiproliferative Aktivität: Viele substituierte Acrylate wirken als Inhibitoren der Tubulin-

Polymerisation und stören so die Bildung des Mikrotubuli-Zytoskeletts, was für die Zellteilung

entscheidend ist. Dies macht sie zu potenziellen Kandidaten für die Krebstherapie.

Enzymhemmung: Die α,β-ungesättigte Ester-Funktionalität kann als Michael-Akzeptor

fungieren und kovalent an Nukleophile im aktiven Zentrum von Enzymen binden, was zu

einer irreversiblen Hemmung führt.

Entzündungshemmende und antioxidative Eigenschaften: Bestimmte Derivate haben die

Fähigkeit gezeigt, Entzündungswege zu modulieren und auf oxidativen Stress zu reagieren.
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Abbildung 3: Konzeptweg der antiproliferativen Aktivität.

Experimentelle Protokolle
Protokoll 1: Wittig-Synthese von Ethyl-trans-Cinnamat
Dieses Protokoll beschreibt eine lösungsmittelfreie Reaktion von Benzaldehyd mit dem

stabilisierten Ylid (Carbethoxymethylen)triphenylphosphoran.
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Materialien:

Benzaldehyd (1.0 Äquiv.)

(Carbethoxymethylen)triphenylphosphoran (1.1 Äquiv.)

Hexan

5-mL-Rundkolben mit Rührstab

Spatel

Filterpipette

Durchführung:

Wiegen Sie 201 mg (0.57 mmol) (Carbethoxymethylen)triphenylphosphoran in einen 3-mL-

Rundkolben ein.

Geben Sie 50 µL (0.5 mmol) Benzaldehyd in den Kolben.

Rühren Sie die Mischung bei Raumtemperatur 15 Minuten lang kräftig mit einem

Magnetrührer oder zerreiben Sie sie mit einem Spatel. Die Mischung wird typischerweise zu

einer dicken Paste oder einem Feststoff.

Nach Abschluss der Reaktion (überprüft durch DC), geben Sie 3 mL Hexan hinzu und rühren

Sie für einige Minuten, um das Triphenylphosphinoxid-Nebenprodukt auszufällen.

Trennen Sie die Hexanlösung, die das Produkt enthält, mit einer Filterpipette vom festen

Nebenprodukt ab und überführen Sie sie in einen sauberen, tarierten Kolben.

Wiederholen Sie den Extraktionsschritt mit weiteren 3 mL Hexan, um eine maximale

Produktrückgewinnung zu gewährleisten.

Vereinigen Sie die Hexanextrakte und verdampfen Sie das Lösungsmittel unter reduziertem

Druck, um das rohe Ethyl-trans-Cinnamat als Öl zu erhalten.
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Das Produkt kann bei Bedarf durch Säulenchromatographie an Kieselgel weiter gereinigt

werden.

Protokoll 2: HWE-Synthese eines Ethylacrylat-Derivats
Dieses Protokoll beschreibt eine allgemeine Methode unter Verwendung von Natriumhydrid als

Base zur Synthese eines (E)-α,β-ungesättigten Esters.

Materialien:

Aldehyd (1.0 Äquiv.)

Triethylphosphonoacetat (1.1 Äquiv.)

Natriumhydrid (NaH), 60 %ige Dispersion in Mineralöl (1.2 Äquiv.)

Wasserfreies Tetrahydrofuran (THF)

Gesättigte wässrige Ammoniumchlorid (NH₄Cl)-Lösung

Ethylacetat, Sole

Wasserfreies Magnesiumsulfat (MgSO₄)

Durchführung:

Geben Sie unterINERTER Atmosphäre (z. B. Stickstoff oder Argon) NaH (1.2 Äquiv.) in einen

flammgetrockneten Dreihalskolben.

Waschen Sie das NaH mit wasserfreiem Hexan, um das Mineralöl zu entfernen, und

dekantieren Sie das Hexan vorsichtig ab.

Fügen Sie wasserfreies THF hinzu, um eine Suspension zu erzeugen, und kühlen Sie diese

in einem Eisbad auf 0 °C.

Fügen Sie langsam eine Lösung von Triethylphosphonoacetat (1.1 Äquiv.) in wasserfreiem

THF zu. Lassen Sie die Mischung auf Raumtemperatur erwärmen und rühren Sie für 1

Stunde oder bis die Wasserstoffentwicklung aufhört.
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Kühlen Sie die resultierende Ylidlösung wieder auf 0 °C ab.

Fügen Sie eine Lösung des Aldehyds (1.0 Äquiv.) in wasserfreiem THF tropfenweise hinzu.

Lassen Sie die Reaktion bei Raumtemperatur rühren und überwachen Sie den Fortschritt

mittels Dünnschichtchromatographie (DC).

Nach Abschluss der Reaktion kühlen Sie auf 0 °C und löschen die Reaktion vorsichtig durch

langsame Zugabe von gesättigter wässriger NH₄Cl-Lösung.

Extrahieren Sie die wässrige Schicht dreimal mit Ethylacetat.

Vereinigen Sie die organischen Schichten, waschen Sie sie mit Sole, trocknen Sie sie über

wasserfreiem MgSO₄ und konzentrieren Sie sie unter reduziertem Druck ein, um das

Rohprodukt zu erhalten.

Reinigen Sie das Produkt durch Säulenchromatographie an Kieselgel.

Datenpräsentation
Die folgenden Tabellen fassen quantitative Daten für die Synthese verschiedener Ethylacrylat-

Derivate zusammen.

Tabelle 1: Synthese von Ethyl-Aryl-Acrylaten über die Wittig-Reaktion
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Aldehyd
Ylid-
Äquivalente

Bedingunge
n

Zeit
Ausbeute
(%)

Referenz

Benzaldehyd 1.1

Raumtemper

atur,

lösungsmittelf

rei

15 min 85

p-

Anisaldehyd
1.1

Mikrowelle,

lösungsmittelf

rei

5 min 92

p-

Nitrobenzalde

hyd

1.1

Mikrowelle,

lösungsmittelf

rei

6 min 90

p-

Chlorbenzald

ehyd

1.2

CH₂Cl₂,

Raumtemper

atur

2 h ~80-85

p-

Bromobenzal

dehyd

1.1

Mikrowelle,

lösungsmittelf

rei

5 min 88

9-

Anthraldehyd
1.0

110 °C,

lösungsmittelf

rei

(Schmelze)

15 min >90

Tabelle 2: Synthese von Ethyl-Acrylat-Derivaten über die HWE-Reaktion
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Aldehyd/Ke
ton

Base
Bedingunge
n

Zeit
Ausbeute
(%)

Referenz

Cyclohexano

n
NaH

Benzol, 60-65

°C

15 min (nach

Zugabe)
80-84

p-

Anisaldehyd
NaOMe

Methanol,

Raumtemper

atur

1 h ~85-90

Allgemeiner

Aldehyd
DBU / LiCl

Acetonitril,

Raumtemper

atur

1-4 h Hoch

Allgemeiner

Aldehyd

KHMDS / 18-

Krone-6
THF, -78 °C 3 h Hoch

Formaldehyd K₂CO₃
Wasser, 35-

40 °C
45 min 74-80

Experimenteller Arbeitsablauf
Der allgemeine Arbeitsablauf für die Synthese und Reinigung von Ethylacrylat-Derivaten ist

unten dargestellt.
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Abbildung 4: Allgemeiner Arbeitsablauf für die Synthese.
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To cite this document: BenchChem. [Synthesis of ethyl acrylate derivatives via Wittig
olefination]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b105958#synthesis-of-ethyl-acrylate-derivatives-via-
wittig-olefination]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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